Toldimfos sodium is the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid. [] It belongs to the class of organic phosphorus compounds and is structurally related to phosphoric acid. [] In scientific research, toldimfos sodium is primarily investigated for its potential impact on calcium, magnesium, and phosphorous metabolism. []
Toldimfos sodium was developed by the German company Hoechst and is mainly used in veterinary applications. It acts as a nutritional supplement to address deficiencies in phosphorus and is particularly beneficial during the perinatal stages of food animals such as horses, cattle, pigs, and sheep. The compound is classified as a veterinary pharmaceutical and falls under the broader category of mineral supplementation agents .
The synthesis of toldimfos sodium typically involves the reaction of 4-dimethylaminophenol with phosphorus oxychloride, followed by neutralization with sodium hydroxide. The general procedure can be outlined as follows:
The molecular formula of toldimfos sodium is , with a molecular weight of approximately 219.2 g/mol. The structure consists of a phosphonic acid moiety attached to an aromatic ring, which contributes to its solubility and biological activity.
Toldimfos sodium participates in various chemical reactions relevant to its function as a nutritional supplement:
Toldimfos sodium functions primarily by enhancing phosphorus metabolism in livestock. Its mechanism involves:
Toldimfos sodium exhibits several important physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 219.2 g/mol |
Solubility | Soluble in water |
Melting Point | Decomposes before melting |
pH (1% solution) | Approximately 7 |
Toldimfos sodium has diverse applications within veterinary medicine:
The ongoing development of formulations containing toldimfos sodium suggests potential expansions into broader agricultural applications, including enhanced immune responses in aquaculture and other livestock sectors.
Toldimfos sodium (Chemical Abstracts Service Registry Number 575-75-7) is an organophosphorus compound with systematic nomenclature defining it as sodium [4-(dimethylamino)-2-methylphenyl]phosphinate. Its molecular formula is consistently represented as C₉H₁₃NNaO₂P across scientific databases, with a molecular weight of 221.17 g/mol [1] [5] [10]. The compound manifests as a white to off-white hygroscopic crystalline powder, requiring storage under inert conditions at -20°C to maintain stability [10].
Table 1: Fundamental Chemical Identifiers of Toldimfos Sodium
Property | Value/Descriptor |
---|---|
CAS Registry Number | 575-75-7 |
IUPAC Name | sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium |
Molecular Formula | C₉H₁₃NNaO₂P |
Molecular Weight | 221.17 g/mol |
Canonical SMILES | CC1=C(C=CC(=C1)N(C)C)P(=O)[O⁻].[Na⁺] |
InChIKey | SFEYIBBXGHFLAS-UHFFFAOYSA-N |
Physical State (25°C) | White to off-white crystalline powder |
Stability Notes | Hygroscopic; dec. >241°C |
Alternative nomenclature includes 4-dimethylamino-o-tolyl phosphonous acid sodium salt, Tonophosphan, and Toldimphos sodium, reflecting its diverse pharmaceutical applications [3] [10]. The compound exhibits slight solubility in water and methanol, aligning with its ionic structure featuring a phosphinate anion coordinated with a sodium cation [4] [10].
Toldimfos sodium originated in 1924 when German chemists Benda and Schmidt first synthesized it through the reaction of N,N-dimethyl-m-toluidine with phosphorus trichloride [3]. Initially developed by Hoechst AG for human medicine, it was marketed under trade names like Foston and Tonofosfan to address physical weakness, chronic stress, and postoperative fatigue in the 1920s–1950s [3] [4]. By the late 20th century, clinical applications shifted exclusively toward veterinary medicine due to evolving human therapeutic paradigms and the compound’s metabolic effects in animals [3].
Veterinary adoption capitalized on toldimfos sodium’s ability to correct phosphorus-related metabolic disorders. Research demonstrated efficacy in enhancing milk production, fertility, and recovery from mineral imbalances—particularly hypophosphatemia—in ruminants [2] [7]. Its rapid renal excretion and minimal tissue accumulation made it suitable for food-producing species [3]. Contemporary uses focus on treating developmental disorders, nutritional deficiencies, and parturition-related conditions (e.g., postpartum hemoglobinuria) in cattle, swine, sheep, goats, and dogs [2] [3] [7].
Table 2: Historical Milestones in Toldimfos Sodium Development
Time Period | Key Development | Application Scope |
---|---|---|
1924 | Initial synthesis by Benda and Schmidt | Experimental compound |
1920s–1950s | Human formulations (Foston, Tonofosfan) | Fatigue, postoperative recovery |
Late 20th c. | Transition to veterinary medicine | Metabolic disorders in livestock |
21st c. | Adoption in Asia, Africa, Latin America | Dairy cattle fertility enhancement; hemoglobinuria management |
Toldimfos sodium holds divergent regulatory statuses globally. Within the European Union and United Kingdom, it remains unapproved for veterinary use as of 2025, lacking inclusion in the Veterinary Medicines Regulations (VMR 2013/2033) [2]. However, it holds a unique position under EU Regulation 37/2010, which classifies it as an "allowed substance" (Table 1 substance) for all food-producing species without established maximum residue limits (MRLs), acknowledging its rapid elimination and low residue risk [2].
In contrast, several Asian, African, and South American nations permit its use. Pakistan, Bangladesh, and Egypt rank among the largest importers, with 212, 135, and 82 recorded shipments (Sep 2023–Aug 2024), respectively [8]. China classifies it as a "new and effective residue-free nutritional supplementation medicine" with significant market potential in animal husbandry [3]. The substance is typically categorized under Alimentary Tract and Metabolism Agents (ATCvet code: QA12CX90) and regulated as a synthetic medicinal product rather than a feed additive [2] [3].
Table 3: Global Regulatory Status of Toldimfos Sodium (2025)
Region/Country | Approval Status | Regulatory Context |
---|---|---|
European Union | Not approved | Excluded from VMR 2013/2033 |
United Kingdom | Not approved | Excluded from VMR 2013/2033 |
Pakistan | Approved | Top global importer; veterinary injectables |
China | Approved | Classified as nutritional supplementation medicine |
Egypt | Approved | Third-largest global importer |
Regulation 37/2010 | Allowed substance (Table 1) | No MRLs required for food-producing species |
Global supply chains involve ≥62 suppliers across 18 countries, with India, Canada, and China as primary manufacturing sources [8] [10]. The compound’s synthesis remains confined to industrial-scale pharmaceutical production, with suppliers like Hebei Yanxi Chemical and Matrix Scientific offering research quantities at $500–$2,400 per gram [10]. Despite its niche status, toldimfos sodium maintains relevance in regions prioritizing cost-effective metabolic disorder management in livestock [3] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3